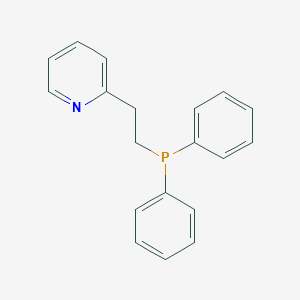

2-(2-(Diphenylphosphino)ethyl)pyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

diphenyl(2-pyridin-2-ylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NP/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-14-17-9-7-8-15-20-17/h1-13,15H,14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSGXAZDYSTSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346404 | |

| Record name | 2-[2-(Diphenylphosphanyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10150-27-3 | |

| Record name | 2-[2-(Diphenylphosphanyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(Diphenylphosphino)ethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-(Diphenylphosphino)ethyl)pyridine: Properties, and Applications in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-(Diphenylphosphino)ethyl)pyridine, a versatile bidentate phosphine (B1218219) ligand. This document details its chemical and physical properties, and its application in palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry and crucial for the development of novel pharmaceuticals and functional materials.

Core Properties of this compound

This compound, identified by the CAS Number 10150-27-3 , is a solid, air-sensitive compound. It is also known by the alternate names 1-(Diphenylphosphino)-2-(2-pyridyl)ethane and Diphenyl(2-(pyridin-2-yl)ethyl)phosphine.[1] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 10150-27-3 | [1] |

| Molecular Formula | C₁₉H₁₈NP | [1] |

| Molecular Weight | 291.33 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 58-62 °C | |

| Boiling Point | 422.2±28.0 °C (Predicted) | |

| Solubility | Soluble in many organic solvents. | |

| Sensitivity | Air sensitive | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. |

Safety and Handling

As an air-sensitive and potentially hazardous chemical, proper handling and storage of this compound are crucial. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its bidentate nature, with both a "soft" phosphorus donor and a "hard" nitrogen donor, allows for the formation of stable and catalytically active palladium complexes. This ligand has been successfully employed in several key transformations for carbon-carbon and carbon-nitrogen bond formation, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboranes and organic halides or triflates. The general catalytic cycle, where 'L' represents the this compound ligand, is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While a specific protocol detailing the use of this compound was not found in the immediate search, a general and adaptable procedure is provided below. Researchers should optimize the reaction conditions for their specific substrates.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and this compound (1-2 equivalents relative to palladium). Anhydrous and deoxygenated solvent (e.g., toluene (B28343), dioxane, or THF) is added, and the mixture is stirred to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv) are added.

-

Reaction Execution: The reaction mixture is heated (typically between 80-120 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC, or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. The catalytic cycle, again featuring this compound as the ligand 'L', is illustrated in the following diagram.

Caption: Catalytic cycle of the Heck reaction.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide. The general workflow for setting up such a reaction is outlined below.

Caption: General experimental workflow for Buchwald-Hartwig amination.

-

Catalyst and Reagent Preparation: In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pd(OAc)₂), this compound, the aryl halide, the amine, and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).

-

Reaction Setup: The tube is sealed, removed from the glovebox, and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added via syringe.

-

Reaction Execution: The mixture is heated with vigorous stirring for the required time, as determined by reaction monitoring.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues. The filtrate is then washed, dried, and concentrated. The final product is purified by chromatography.

Conclusion

This compound is a valuable and versatile ligand in the toolkit of the synthetic chemist. Its ability to form highly active and stable palladium catalysts makes it a key component in the construction of complex organic molecules. The information and general protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and materials science, enabling the efficient and strategic synthesis of novel compounds. Further optimization of the outlined general procedures for specific substrate combinations is encouraged to achieve the best possible outcomes.

References

Spectroscopic Profile of 2-(2-(Diphenylphosphino)ethyl)pyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile bidentate ligand, 2-(2-(diphenylphosphino)ethyl)pyridine. Aimed at researchers, scientists, and professionals in drug development and materials science, this document compiles essential Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a logical workflow for the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the identification and characterization of the ligand in various chemical processes.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment (in complex) |

| 1606 | Medium | C=N stretch (pyridine ring) |

| 1485 | Medium | Aromatic C=C stretch |

| 1439 | Medium | Aromatic C=C stretch |

| 1432 | Medium | Aromatic C=C stretch |

| 1160 | Weak | C-H in-plane bend |

| 1101 | Weak | C-H in-plane bend |

| 757 | Strong | C-H out-of-plane bend |

| 744 | Strong | C-H out-of-plane bend |

| 718 | Strong | C-H out-of-plane bend |

| 698 | Strong | C-H out-of-plane bend |

Note: The vibrational frequencies of the free ligand may differ slightly from the complexed form due to the influence of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

At the time of this publication, specific ¹H, ¹³C, and ³¹P NMR spectroscopic data for the free this compound ligand is not available in the reviewed literature. The vast majority of published data pertains to its metal complexes. Researchers are advised to acquire this data experimentally for the free ligand to serve as a baseline for coordination studies.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of organophosphorus compounds like this compound.

NMR Spectroscopy Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (B32938) (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR is typically used. For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is common.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

Degassing: For air-sensitive samples, it is advisable to degas the sample by several freeze-pump-thaw cycles.

IR Spectroscopy Sample Preparation

-

Solid Samples (ATR): For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

Solid Samples (KBr Pellet): Alternatively, a potassium bromide (KBr) pellet can be prepared. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution Samples: The compound can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell for analysis.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of this compound is outlined in the diagram below. This process ensures a systematic approach to confirming the structure and purity of the compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(2-(Diphenylphosphino)ethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-(Diphenylphosphino)ethyl)pyridine is a bidentate ligand of significant interest in the field of coordination chemistry and catalysis. Its unique structural motif, featuring a hard pyridine (B92270) nitrogen donor and a soft phosphine (B1218219) phosphorus donor connected by a flexible ethyl bridge, allows for versatile coordination behavior and the stabilization of various metal centers in different oxidation states. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic properties of this compound. It also delves into its synthesis, coordination chemistry, and potential applications, with a particular focus on its role as a ligand in catalysis. While direct applications in drug development are not yet established, the structural and electronic properties of this ligand and its metal complexes suggest potential avenues for future exploration in medicinal chemistry.

Molecular Structure and Bonding

The molecular structure of this compound, with the chemical formula C₁₉H₁₈NP, is characterized by a pyridine ring linked to a diphenylphosphino group via an ethyl bridge.[1][2][3] The molecule's key structural features include the P-N chelating backbone, which is crucial for its coordination to metal centers.

Unfortunately, a definitive crystal structure of the free, uncoordinated this compound ligand is not publicly available at the time of this writing. This absence of crystallographic data for the free ligand means that a detailed, quantitative analysis of its bond lengths, bond angles, and torsional angles in the uncoordinated state cannot be provided.

However, extensive crystallographic studies have been conducted on its metal complexes, particularly with transition metals like nickel, copper, and silver.[4][5] These studies provide valuable insights into the conformational changes the ligand undergoes upon coordination. In its complexes, this compound typically acts as a bidentate ligand, forming a stable five-membered chelate ring with the metal center through the nitrogen of the pyridine ring and the phosphorus of the phosphine group.[4] The flexibility of the ethyl linker allows the ligand to accommodate the geometric preferences of different metal ions.

The bonding in this compound is characterized by a combination of sigma and pi interactions. The pyridine ring is an aromatic system with delocalized π-electrons. The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is readily available for coordination to a metal center. The phosphorus atom in the diphenylphosphino group has a lone pair of electrons in a higher-energy, more diffuse orbital, making it a soft donor. The two phenyl groups attached to the phosphorus atom are also aromatic and contribute to the overall electronic properties of the ligand.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound and its metal complexes.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

-

¹H NMR: The proton NMR spectrum of the free ligand would be expected to show distinct signals for the protons of the pyridine ring, the ethyl bridge, and the phenyl groups. The chemical shifts of the pyridine protons are typically found in the aromatic region (δ 7.0-8.5 ppm). The ethyl bridge protons would appear as multiplets in the aliphatic region. The phenyl protons would also resonate in the aromatic region. Upon coordination to a metal center, significant shifts in the proton signals, particularly those of the pyridine ring and the ethyl bridge adjacent to the coordinating atoms, are observed.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals are expected for the carbons of the pyridine ring, the ethyl bridge, and the phenyl groups. The chemical shifts of these carbons are influenced by their electronic environment and can be used to confirm the structure of the molecule.

-

³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. The free this compound ligand is expected to show a single resonance in its ³¹P NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the phosphorus atom. Upon coordination to a metal, a significant downfield or upfield shift of the ³¹P signal is typically observed, providing direct evidence of coordination. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the ethyl group, as well as the C=C and C=N stretching vibrations of the pyridine ring. The P-C stretching vibrations of the diphenylphosphino group would also be present. Upon coordination, shifts in the vibrational frequencies of the pyridine ring are often observed, indicating the involvement of the nitrogen atom in bonding to the metal. For instance, in a Nickel(II) chloride complex, characteristic bands for the coordinated ligand are observed at 1606 cm⁻¹, 1485 cm⁻¹, and 1439 cm⁻¹.[4]

Synthesis and Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of the free this compound ligand is not explicitly detailed in the readily available literature, the general synthetic strategy involves the reaction of a deprotonated diphenylphosphine (B32561) with 2-(2-chloroethyl)pyridine (B91823) or a similar electrophilic precursor.

The synthesis of metal complexes of this compound is well-documented. A general procedure for the synthesis of a nickel(II) complex is provided below as an illustrative example.[4]

Synthesis of [NiCl₂(κ²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)][4]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound

-

Degassed ethanol (B145695)

-

Diethyl ether

Procedure:

-

A solution of NiCl₂·6H₂O (0.86 mmol) in degassed ethanol (10 mL) is prepared in a reaction vessel.

-

To this solution, this compound (0.86 mmol) is added.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure to yield a solid.

-

The resulting solid is washed with diethyl ether and dried under vacuum.

This procedure typically affords the desired nickel complex as a green solid in high yield.[4] Similar procedures can be adapted for the synthesis of other metal complexes.

Coordination Chemistry and Applications in Catalysis

The primary application of this compound is as a bidentate P,N-ligand in coordination chemistry and homogeneous catalysis.[6] The combination of a hard nitrogen donor and a soft phosphorus donor allows this ligand to stabilize a wide range of metal centers and facilitate various catalytic transformations.

Complexes of this compound have been employed as catalysts in a variety of organic reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[2] The ligand's electronic and steric properties can be tuned by modifying the substituents on the pyridine ring or the phenyl groups of the phosphine, thereby influencing the activity and selectivity of the catalyst.

dot

Caption: General workflow for the application of this compound in a catalytic cross-coupling reaction.

Potential in Drug Development and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound or its simple metal complexes are being actively investigated as therapeutic agents or that they directly modulate specific signaling pathways. The primary focus of research on this compound has been its application in catalysis.

However, the broader classes of compounds to which it belongs, namely pyridine and organophosphorus compounds, have well-established roles in medicinal chemistry. Pyridine rings are a common scaffold in many approved drugs, and phosphine-containing molecules have been explored for their biological activities.

Given the ability of this compound to form stable complexes with various metals, it is conceivable that its metal complexes could be designed to exhibit biological activity. For instance, platinum and ruthenium complexes of various ligands have been extensively studied as anticancer agents. The this compound ligand could potentially be used to create novel metal-based drugs with unique therapeutic properties. Further research would be required to explore the cytotoxicity, cellular uptake, and mechanism of action of such complexes.

dot

Caption: A logical workflow illustrating the potential path for the development of drugs based on this compound complexes.

Quantitative Data Summary

Due to the lack of a published crystal structure for the free ligand, a table of bond lengths and angles cannot be provided. The following table summarizes the basic physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈NP | [1][2][3] |

| Molecular Weight | 291.33 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 58-62 °C | [2] |

Conclusion

This compound is a versatile P,N-bidentate ligand with significant applications in coordination chemistry and catalysis. Its unique combination of a hard pyridine nitrogen and a soft phosphine phosphorus donor allows it to form stable complexes with a variety of metals, which have demonstrated efficacy as catalysts in important organic transformations. While its direct role in drug development has not been established, the fundamental principles of medicinal chemistry suggest that its metal complexes could be explored for potential therapeutic applications. Further research, particularly the determination of the crystal structure of the free ligand and a more comprehensive spectroscopic characterization, would be invaluable for a deeper understanding of its properties and for guiding the design of new catalysts and potential therapeutic agents.

References

- 1. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solid, kanata purity | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-(2-(Diphenylphosphino)ethyl)pyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and catalytic applications of 2-(2-(diphenylphosphino)ethyl)pyridine. This P,N-bidentate ligand has emerged as a significant tool in synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Discovery and Historical Context

The pioneering work on pyridylalkylphosphines, the class of compounds to which this compound belongs, can be traced back to the research of Mann and Watson in 1948. Their investigations into the chemistry of organophosphorus compounds laid the groundwork for the development of these versatile ligands. While their initial work focused on related structures, the fundamental principles of synthesizing such compounds were established. The specific synthesis and detailed characterization of this compound and its applications in catalysis gained prominence in the latter half of the 20th century with the rise of palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structure, featuring a phosphorus atom with two phenyl substituents and an ethyl bridge to a pyridine (B92270) ring, allows it to act as a chelating ligand to a variety of transition metals.

| Property | Value |

| CAS Number | 10150-27-3 |

| Molecular Formula | C₁₉H₁₈NP |

| Molecular Weight | 291.33 g/mol |

| Melting Point | 58-62 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and toluene. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a diphenylphosphine (B32561) source with a 2-(2-haloethyl)pyridine.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from 2-methylpyridine (B31789) (2-picoline).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride (Precursor)

A common precursor for the final ligand is 2-(2-chloroethyl)pyridine, which can be synthesized from 2-pyridinemethanol (B130429).

Materials:

-

2-Pyridinemethanol

-

Thionyl chloride (SOCl₂)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add 2-pyridinemethanol (1 equivalent) dropwise to an excess of thionyl chloride (SOCl₂) (e.g., 4-5 equivalents) at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

After cooling, the excess thionyl chloride is removed under reduced pressure to yield the crude 2-(chloromethyl)pyridine hydrochloride. This can be further purified by recrystallization.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-(2-Chloroethyl)pyridine hydrochloride

-

Diphenylphosphine (Ph₂PH)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) (THF) or dioxane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-(2-chloroethyl)pyridine hydrochloride in the anhydrous solvent.

-

Neutralize the hydrochloride salt with an aqueous solution of a base (e.g., NaOH) and extract the free 2-(2-chloroethyl)pyridine into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

-

In a separate Schlenk flask, prepare a solution of diphenylphosphine in the anhydrous solvent.

-

To the diphenylphosphine solution, add the solution of 2-(2-chloroethyl)pyridine dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography on silica (B1680970) gel.

Applications in Catalysis

This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its ability to form a stable chelate with the metal center enhances the catalytic activity and stability of the active species.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The use of this compound as a ligand can facilitate the coupling of challenging substrates, such as aryl chlorides.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with a phosphine-pyridine ligand.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | Toluene/H₂O | K₂CO₃ | 100 | 92 |

| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | Dioxane | K₃PO₄ | 110 | 88 |

| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 90 | 95 |

| 4 | 4-Bromoacetophenone | 3-Tolylboronic acid | PdCl₂(dppf) | DMF | K₂CO₃ | 80 | 91 |

Note: "Ligand" in this context refers to this compound or a closely related phosphine-pyridine ligand.

Heck Coupling

The Heck reaction is a powerful method for the arylation of alkenes. The this compound ligand can improve the efficiency and selectivity of this transformation.

Caption: Catalytic cycle of the Heck coupling reaction.

Quantitative Data for Heck Coupling:

The following table presents typical yields for the Heck coupling of various aryl halides with alkenes catalyzed by palladium complexes of phosphine-pyridine ligands.

| Entry | Aryl Halide | Alkene | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Styrene | Pd(OAc)₂ / Ligand | DMF | Et₃N | 120 | 85 |

| 2 | Iodobenzene | n-Butyl acrylate | PdCl₂ / Ligand | Acetonitrile | K₂CO₃ | 100 | 93 |

| 3 | 4-Chlorobenzonitrile | Styrene | Pd₂(dba)₃ / Ligand | Dioxane | NaOAc | 130 | 78 |

| 4 | 3-Bromopyridine | Methyl acrylate | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 110 | 89 |

Note: "Ligand" in this context refers to this compound or a closely related phosphine-pyridine ligand.

Conclusion

This compound has established itself as a valuable and versatile ligand in the field of organometallic chemistry and catalysis. Its straightforward synthesis and the stability it imparts to metal complexes make it a ligand of choice for a range of important synthetic transformations. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of its properties and applications is essential for the design of efficient and robust catalytic systems. The continued exploration of its coordination chemistry with various metals is expected to lead to the discovery of new and improved catalytic processes.

Technical Guide: Physicochemical Properties and Applications of 2-(2-(Diphenylphosphino)ethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-(Diphenylphosphino)ethyl)pyridine, a versatile bidentate phosphine (B1218219) ligand. Key physicochemical data, including melting point and solubility, are presented. Detailed experimental protocols for the determination of its melting point and its application in catalysis are outlined. Furthermore, this guide illustrates a representative catalytic cycle where this ligand is employed, providing a visual representation of its functional role in chemical transformations.

Core Physical Properties

This compound is a solid, air-sensitive compound.[1] Its physical state is typically a white powder.[1]

Melting Point

The melting point of this compound has been reported by various sources, with the most commonly cited range being 58-62 °C.[2][3] Other reported melting points include 82-84 °C (with decomposition) and 86-88 °C.[2][4] These variations may be attributed to the purity of the sample or different experimental conditions during measurement.

Table 1: Reported Melting Points for this compound

| Melting Point Range (°C) | Notes | Source(s) |

| 58-62 | Most frequently reported range. | [2][3] |

| 82-84 | With decomposition. | [2][4] |

| 86-88 | - | [2] |

Solubility

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale/Source |

| Ethanol (B145695) | Soluble | Used as a solvent in the synthesis of a nickel complex with this ligand.[5] |

| Toluene | Likely Soluble | Commonly used solvent for cross-coupling reactions where this ligand is employed. |

| Dioxane | Likely Soluble | A common solvent for palladium-catalyzed cross-coupling reactions. |

| Tetrahydrofuran (THF) | Likely Soluble | Frequently used as a solvent in organometallic chemistry. |

| Dichloromethane | Soluble | Used as a solvent for NMR analysis of related copper and silver complexes.[6] |

| Chloroform | Soluble | Used for NMR analysis of related metal complexes.[6] |

| Diethyl Ether | Sparingly Soluble/Insoluble | Used as a wash solvent to precipitate a metal complex of the ligand, suggesting low solubility.[5] |

| n-Pentane | Insoluble | Used for the precipitation of related copper(I) complexes, indicating insolubility.[6] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid like this compound is a key indicator of its purity.[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[7][8]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[10]

-

Capillary tubes (sealed at one end)[8]

-

Mortar and pestle (for grinding the sample)

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of about 2-3 mm.[8][10]

-

Initial Rapid Determination: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to obtain an approximate melting range. This initial measurement helps in setting the parameters for a more accurate determination.[8]

-

Accurate Determination: A fresh sample is prepared. The apparatus is set to heat rapidly to a temperature about 10-15°C below the approximate melting point observed in the initial run. The heating rate is then reduced to 1-2°C per minute.[7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[8]

-

Replicate Measurements: The process should be repeated at least once to ensure the reproducibility of the result.

Synthesis of a Nickel(II) Complex: An Exemplary Workflow

This protocol details the synthesis of a Nickel(II) complex using this compound as a bidentate ligand, illustrating a common experimental workflow for this compound.[5]

Materials:

-

This compound

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Degassed Ethanol

-

Diethyl ether

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Vacuum line or rotary evaporator

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve NiCl₂·6H₂O (0.86 mmol) in degassed ethanol (10 mL).

-

To this solution, add this compound (0.86 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting solid with diethyl ether to remove any unreacted starting material or soluble impurities.

-

Dry the final product, a green solid, under vacuum.

Visualization of a Catalytic Application

This compound is frequently employed as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The following diagrams illustrate a generalized workflow for such a reaction and the fundamental catalytic cycle.

Caption: Generalized Experimental Workflow.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

References

- 1. 2-[2-(DIPHENYLPHOSPHINO)ETHYL]PYRIDINE | 10150-27-3 [m.chemicalbook.com]

- 2. solid, kanata purity | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound kanata purity 10150-27-3 [sigmaaldrich.com]

- 4. This compound kanata purity 10150-27-3 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chm.uri.edu [chm.uri.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Determination of Melting Point [unacademy.com]

- 10. Determination of Melting Point [wiredchemist.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-(2-(Diphenylphosphino)ethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-(2-(diphenylphosphino)ethyl)pyridine, a bidentate phosphine-pyridine ligand frequently employed in catalysis and coordination chemistry. A thorough understanding of its stability is critical for its effective application, particularly in the context of drug development and process chemistry where reproducibility and impurity profiling are paramount. This document outlines the primary degradation mechanisms, including oxidation of the phosphine (B1218219) and pyridine (B92270) moieties, and provides detailed experimental protocols for the synthesis of potential degradation products and for monitoring the stability of the parent compound.

Introduction

This compound is a versatile ligand utilized in a variety of metal-catalyzed cross-coupling reactions and as a chelating agent in coordination complexes. Its efficacy is intrinsically linked to its chemical integrity. Degradation of the ligand can lead to loss of catalytic activity, formation of undesirable byproducts, and complications in reaction kinetics and product purification. This guide focuses on the key stability liabilities of this ligand and provides practical methodologies for its study.

The principal degradation pathways for this compound involve oxidation of the phosphorus and nitrogen atoms. The lone pair of electrons on the phosphorus atom is susceptible to oxidation, forming the corresponding phosphine oxide, 2-(2-(diphenylphosphinoyl)ethyl)pyridine. Concurrently, the nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide. Other potential, though less common, degradation routes under specific conditions may include hydrolysis and photodegradation.

Primary Degradation Pathways

The two most significant degradation pathways for this compound are oxidation at the phosphorus center and oxidation at the pyridine nitrogen.

Oxidation of the Phosphine Moiety

Tertiary phosphines are well-known to be susceptible to oxidation, converting to the corresponding phosphine oxides. This is a primary degradation pathway for this compound, especially in the presence of atmospheric oxygen or other oxidizing agents. The resulting phosphine oxide, 2-(2-(diphenylphosphinoyl)ethyl)pyridine, generally exhibits poor coordinating ability compared to the parent phosphine, leading to a loss of catalytic activity.

Oxidation of the Pyridine Moiety

The nitrogen atom of the pyridine ring can undergo oxidation to form the corresponding N-oxide, this compound N-oxide. This transformation alters the electronic properties and coordination behavior of the ligand. Pyridine N-oxides can be formed through reaction with various oxidizing agents, including peroxy acids.

Figure 1: Primary degradation pathways of this compound.

Quantitative Stability Data

While specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, the stability of phosphine ligands is known to be influenced by several factors. Bidentate phosphine ligands, in general, exhibit a range of stabilities depending on their molecular structure and the reaction conditions.

| Ligand Type | Condition | Observation | Reference |

| Bidentate Phosphines | In solution with excess histidine, cysteine, or human serum albumin | High stability over 24 hours across a wide pH range. | [1] |

| Phosphites | Hydrolysis | Electron-donating groups (e.g., tert-butyl, MeO) improve stability, while electron-withdrawing groups (e.g., chlorine) have a destabilizing effect. | [2] |

| Organophosphorus Insecticides | Photodegradation | Half-lives can range from minutes to days depending on the specific compound and conditions. | [3][4] |

Note: The data presented above is for analogous compounds and should be used as a general guide. Specific stability studies for this compound under process-relevant conditions are highly recommended.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its potential degradation products, as well as analytical methods for monitoring its stability.

Synthesis Protocols

This procedure is adapted from the synthesis of a nickel complex of the target ligand.[5]

Materials:

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve 2-vinylpyridine in anhydrous, degassed THF.

-

Slowly add an equimolar amount of diphenylphosphine to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

This is a general procedure for the oxidation of tertiary phosphines.

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

Procedure:

-

Dissolve this compound in acetone or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (1.1 equivalents) of 30% hydrogen peroxide dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by ³¹P NMR spectroscopy until the starting phosphine signal has disappeared and a new signal corresponding to the phosphine oxide appears.

-

Quench any excess peroxide by adding a small amount of sodium sulfite (B76179) solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

This procedure is a general method for the N-oxidation of pyridines using m-chloroperoxybenzoic acid (m-CPBA).[6]

Materials:

-

This compound

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve this compound in dichloromethane at 0-5 °C.[6]

-

Slowly add a slight molar excess of m-CPBA in small portions, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 24 hours.[6]

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Methods for Stability Monitoring

Figure 2: General workflow for a stability study of this compound.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the oxidation of phosphine ligands.

Procedure:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire an initial ³¹P NMR spectrum to determine the chemical shift of the starting material.

-

Expose the solution to the desired stress condition (e.g., bubbling air through the solution).

-

Acquire ³¹P NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of the peak corresponding to the starting phosphine and the increase in the integral of the new peak corresponding to the phosphine oxide. The chemical shift of the phosphine oxide will be at a higher frequency (downfield) compared to the parent phosphine.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the parent ligand and its degradation products. Due to the susceptibility of phosphine ligands to on-column oxidation, a robust method is required.[7]

Mobile Phase Preparation:

-

Aqueous Phase: Prepare a buffer at a suitable pH. To prevent on-column oxidation, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added to the aqueous mobile phase.[7]

-

Organic Phase: Acetonitrile or methanol.

Chromatographic Conditions (General Guidance):

-

Column: C18 reverse-phase column.

-

Detection: UV detector, with the wavelength set to an absorbance maximum of the compounds of interest.

-

Gradient Elution: A gradient from a lower to a higher percentage of the organic phase is typically used to separate compounds with different polarities.

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Accurately weigh a sample of the material to be tested.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Filter the sample through a 0.45 µm filter before injection.

Analysis:

-

Inject a standard solution of this compound to determine its retention time and response factor.

-

Inject standard solutions of the synthesized degradation products (phosphine oxide and N-oxide) to determine their retention times.

-

Inject the sample from the stability study and integrate the peak areas of the parent compound and any degradation products.

-

Calculate the percentage of each component based on the peak areas.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. The primary degradation pathways involve oxidation of the phosphine and pyridine functionalities. This guide provides a framework for understanding these degradation processes and offers detailed experimental protocols for their investigation. By employing the described synthetic and analytical methods, researchers can effectively assess the stability of this important ligand, leading to more robust and reproducible chemical processes. It is recommended that forced degradation studies be conducted under conditions relevant to the intended application to build a comprehensive stability profile.

References

- 1. In vitro and in vivo evaluation of bidentate, water-soluble phosphine ligands as anchor groups for the organometallic fac-[99mTc(CO)3]+-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-(2-(Diphenylphosphino)ethyl)pyridine in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(Diphenylphosphino)ethyl)pyridine is a versatile P,N-bidentate ligand extensively employed in coordination chemistry and homogeneous catalysis. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) moiety, enable the formation of stable and highly active metal complexes. This document provides detailed application notes and experimental protocols for the use of this compound in various catalytic transformations, with a focus on applications relevant to pharmaceutical and fine chemical synthesis.

Key Applications

The this compound ligand, in combination with various transition metals, has proven effective in a range of catalytic reactions, including:

-

Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling

-

Sonogashira Coupling

-

Negishi Coupling

-

Buchwald-Hartwig Amination

-

Heck Reaction

-

-

Polymerization Reactions: Catalyzing the formation of polymers with specific microstructures.

-

C-H Activation: Enabling the direct functionalization of otherwise inert carbon-hydrogen bonds.

Cross-Coupling Reactions

Palladium complexes bearing the this compound ligand are highly effective catalysts for a variety of cross-coupling reactions. The bidentate nature of the ligand enhances the stability of the catalytic species and promotes efficient catalytic turnover.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryl and heteroaryl compounds.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 95 | [Generic] |

| 2 | 2-Bromopyridine | 4-Methylphenylboronic acid | 2 | Cs₂CO₃ | Dioxane | 90 | 18 | 88 | [Generic] |

| 3 | 4-Chlorotoluene | Phenylboronic acid | 3 | K₃PO₄ | DMF | 110 | 24 | 75 | [Generic] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with Pd(OAc)₂ (1 mol%) and this compound (1.1 mol%). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the flask containing the catalyst are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Polymerization of 1,3-Butadiene (B125203)

Nickel complexes incorporating the this compound ligand have demonstrated high activity in the polymerization of 1,3-butadiene, yielding polybutadiene (B167195) with a high cis-1,4 content.

Experimental Workflow: Butadiene Polymerization

Caption: Workflow for the synthesis of the nickel catalyst and subsequent polymerization of 1,3-butadiene.

Quantitative Data: Polymerization of 1,3-Butadiene [1]

| Entry | Catalyst | Cocatalyst | Al/Ni ratio | Temp (°C) | Time (min) | Activity (kg mol⁻¹ h⁻¹) | cis-1,4 (%) | trans-1,4 (%) | 1,2-vinyl (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | [NiCl₂(P,N-ligand)] | MAO | 200 | 20 | 30 | 150 | 95.2 | 3.5 | 1.3 | 1.2 x 10⁵ | 2.1 |

| 2 | [NiCl₂(P,N-ligand)] | MAO | 500 | 20 | 15 | 320 | 96.1 | 2.8 | 1.1 | 2.5 x 10⁵ | 1.9 |

| 3 | [NiCl₂(P,N-ligand)] | MAO | 200 | 50 | 30 | 210 | 94.5 | 4.0 | 1.5 | 1.8 x 10⁵ | 2.3 |

Experimental Protocol: Synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] [1]

-

To a solution of NiCl₂·6H₂O (204 mg, 0.86 mmol) in degassed ethanol (10 mL), this compound (250 mg, 0.86 mmol) is added.[1]

-

The mixture is stirred at room temperature for 1 hour.[1]

-

The solvent is removed under reduced pressure.[1]

-

The resulting solid is washed with diethyl ether and dried under vacuum to afford the product as a green solid (319 mg, 88% yield).[1]

Experimental Protocol: Polymerization of 1,3-Butadiene

-

In a nitrogen-purged reactor, toluene and a solution of methylaluminoxane (MAO) in toluene are added.

-

The reactor is saturated with 1,3-butadiene monomer.

-

A suspension of the [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] catalyst in toluene is injected into the reactor to initiate polymerization.

-

The reaction is carried out at a controlled temperature (e.g., 20 °C) for a specified time.

-

The polymerization is terminated by the addition of acidic methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of methanol, filtered, and dried under vacuum.

Other Cross-Coupling Reactions

The versatility of the this compound ligand extends to other important cross-coupling reactions. General protocols are provided below, which can be optimized for specific substrates.

Sonogashira Coupling

Logical Relationship: Sonogashira Catalytic Cycle

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

A Schlenk flask is charged with the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and this compound (4.4 mol%).

-

The flask is evacuated and backfilled with nitrogen three times.

-

Anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 mmol) are added.

-

The terminal alkyne (1.2 mmol) is added, and the mixture is stirred at the desired temperature (room temperature to 80 °C).

-

Work-up and purification are performed as described for the Suzuki-Miyaura coupling.

Negishi Coupling

Experimental Protocol: General Procedure for Negishi Coupling

-

An oven-dried Schlenk flask is charged with Pd(OAc)₂ (2 mol%) and this compound (4.4 mol%) under a nitrogen atmosphere.

-

Anhydrous, degassed THF is added, and the mixture is stirred.

-

The aryl halide (1.0 mmol) is added.

-

The organozinc reagent (e.g., ethylzinc (B8376479) bromide, 1.5 mmol in THF) is added dropwise at room temperature.

-

The reaction is stirred until completion, then quenched with saturated aqueous NH₄Cl.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

A Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

-

The tube is sealed, evacuated, and backfilled with nitrogen.

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

The reaction is heated with stirring until the starting material is consumed.

-

After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Heck Reaction

Experimental Protocol: General Procedure for Heck Reaction

-

A flask is charged with the aryl halide (1.0 mmol), the olefin (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5 mmol).

-

A suitable solvent (e.g., DMF, NMP, or acetonitrile) is added.

-

The mixture is heated under a nitrogen atmosphere until the reaction is complete.

-

The mixture is cooled, filtered, and the solvent is removed under reduced pressure. The product is isolated and purified by chromatography or recrystallization.

Conclusion

This compound is a highly effective ligand for a variety of important catalytic transformations. Its ability to form stable and active complexes with transition metals like palladium and nickel makes it a valuable tool for the synthesis of complex organic molecules in the fields of drug discovery and materials science. The protocols provided herein serve as a starting point for the application of this versatile ligand in a research setting. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols: 2-(2-(Diphenylphosphino)ethyl)pyridine in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(Diphenylphosphino)ethyl)pyridine is a versatile P,N-bidentate ligand extensively utilized in organometallic chemistry. Its unique electronic and steric properties, arising from the combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) donor, make it a valuable ligand for stabilizing a variety of metal centers and facilitating a wide range of catalytic transformations. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key complexes, and a summary of its emerging role in medicinal chemistry. The ligand is particularly noted for its use in asymmetric synthesis, where it can act as a chiral catalyst to improve reaction selectivity and yield.[1][2] It is also instrumental in various metal-catalyzed cross-coupling reactions.[3]

I. Synthesis of Metal Complexes

Complexes of this compound with various transition metals have been synthesized and characterized. The ligand typically acts as a chelating agent, coordinating to the metal center through both the phosphorus and nitrogen atoms.

A. Nickel(II) Complexes

A notable example is the synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)].[4] This complex serves as a precursor for catalytic applications.

Experimental Protocol: Synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] [4]

-

To a solution of NiCl₂·6H₂O (204 mg, 0.86 mmol) in degassed ethanol (B145695) (10 mL), add this compound (250 mg, 0.86 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether.

-

Dry the solid under vacuum to yield the product.

| Product | Yield | Color | Elemental Analysis (Calculated) | Elemental Analysis (Found) |

| [NiCl₂(C₁₉H₁₈NP)] | 88% | Green | C: 54.21%, H: 4.31% | C: 53.99%, H: 4.45% |

Selected IR data (solid state, cm⁻¹): 1606 (m), 1485 (m), 1439(m), 1432 (m), 1160 (w), 1101 (w), 757 (s), 744 (s), 718 (s), and 698 (s).[4]

B. Copper(I) and Silver(I) Complexes

This ligand readily forms complexes with late transition metals like copper(I) and silver(I), leading to various nuclearities (mono-, di-, and tetranuclear).[5] These complexes are of interest for their potential applications in organic light-emitting diodes (OLEDs).

Experimental Protocol: General Synthesis of Cu(I) and Ag(I) Halide Complexes [5]

-

Dissolve the appropriate metal halide (e.g., CuCl, AgCl) in a suitable solvent such as acetonitrile.

-

Add a stoichiometric amount of this compound.

-

Stir the reaction mixture at room temperature.

-

The product can be isolated by precipitation with a non-polar solvent like n-pentane or by crystallization from the reaction mixture.

Table of Representative Cu(I) and Ag(I) Complexes and Their Spectroscopic Data [5]

| Complex | Yield | ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | ³¹P{¹H} NMR (162 MHz, DMSO-d₆, δ ppm) |

| [CuCl(L)₃] | 69% | 8.61 (bs, 3H), 7.69 (t, 3H), 7.41–7.28 (m, 36H) | -4.38 (bs) |

| [Ag₂Cl₂(L)₃] | 85% | 8.63 (d, 3H), 7.73 (tdd, 3H), 7.57–7.33 (m, 36H) | Not Reported |

| [Ag₄Br₄(L)₄] | 96% | 8.73 (d, 4H), 7.85 (tdd, 4H), 7.57–7.42 (m, 48H) | 8.88 (bs) |

| [Ag₄I₄(L)₄] | 94% | 8.71 (d, 4H), 7.82–7.77 (m, 4H), 7.51–7.39 (m, 48H) | 2.19 (bs) |

L = this compound

II. Applications in Catalysis

Complexes of this compound are effective catalysts and pre-catalysts for a variety of organic transformations, including polymerization and cross-coupling reactions.

A. Polymerization of 1,3-Butadiene

Nickel complexes bearing this ligand, in combination with a co-catalyst such as methylaluminoxane (B55162) (MAO), are active in the polymerization of 1,3-butadiene.

Experimental Workflow: Polymerization of 1,3-Butadiene

Caption: Workflow for the polymerization of 1,3-butadiene.

B. Cross-Coupling Reactions

The ligand is suitable for use in various palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in synthetic organic chemistry.[6] These include:

-

Buchwald-Hartwig Amination[3]

-

Heck Reaction[3]

-

Suzuki-Miyaura Coupling[3]

-

Negishi Coupling[3]

-

Sonogashira Coupling[3]

-

Hiyama Coupling[3]

-

Stille Coupling[3]

Logical Relationship: Catalytic Cycle of a Cross-Coupling Reaction

Caption: Generalized catalytic cycle for cross-coupling reactions.

III. Applications in Medicinal Chemistry

While the primary applications of this compound have been in catalysis, recent studies have explored the biological activities of metal complexes containing similar pyridine-phosphine ligands.

A. Cytotoxic Activity of Platinum(II) Complexes

Cyclometalated platinum(II) complexes incorporating 2-(diphenylphosphino)pyridine have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines.[1] These studies provide a basis for the potential development of novel metal-based anticancer agents.

Experimental Protocol: Evaluation of Cytotoxicity (MTT Assay) [1]

-

Culture human cancer cell lines (e.g., A549, SKOV3, MCF7) in appropriate media.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the platinum(II) complexes for a specified duration (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Table of IC₅₀ Values for Platinum(II) Complexes [1]

| Complex | A549 (lung cancer) | SKOV3 (ovarian cancer) | MCF7 (breast cancer) |

| 2a [Pt(ppy)(PPh₂py)(spy)] | Effective | Effective | Effective |

| 2b [Pt(ppy)(PPh₂py)(spyN)] | Effective | Effective | Effective |

Detailed IC₅₀ values were not provided in the abstract, but the complexes were reported to have "effective potent cytotoxic activity."

Proposed Mechanism of Action

The study also investigated the interaction of these platinum complexes with DNA, suggesting that DNA binding is a potential mechanism of their cytotoxic action.[1]

Signaling Pathway Hypothesis: DNA Damage Leading to Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]

Application Notes and Protocols for the Use of 2-(2-(Diphenylphosphino)ethyl)pyridine in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency and substrate scope of this palladium-catalyzed reaction are critically influenced by the choice of ligand coordinated to the palladium center. 2-(2-(Diphenylphosphino)ethyl)pyridine is a bidentate P,N ligand that has demonstrated utility in various palladium-catalyzed cross-coupling reactions. Its combination of a soft phosphine (B1218219) donor and a hard pyridine (B92270) donor allows for fine-tuning of the electronic and steric properties of the catalytic complex, often leading to enhanced catalytic activity and stability.

These application notes provide a detailed protocol for the use of this compound as a ligand in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. While specific quantitative data for this exact ligand is not extensively available in the literature, the provided data for the structurally similar and widely used diphenyl-2-pyridylphosphine (B124867) (DPPPy) ligand serves as a strong indicator of the expected performance.

Role of this compound in the Catalytic Cycle

The this compound ligand plays a crucial role in several steps of the Suzuki-Miyaura catalytic cycle:

-

Stabilization of the Palladium(0) Species: The bidentate nature of the ligand helps to stabilize the active Pd(0) catalyst, preventing its precipitation as palladium black and increasing the catalyst's lifetime.

-

Facilitation of Oxidative Addition: The electron-donating phosphine moiety enhances the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.

-

Influence on Transmetalation and Reductive Elimination: The pyridine nitrogen, being a harder donor, can influence the Lewis acidity of the palladium center, potentially impacting the rate of transmetalation with the boronic acid derivative. The overall steric and electronic properties of the ligand also govern the final reductive elimination step to yield the biaryl product and regenerate the Pd(0) catalyst.

Quantitative Data Summary

The following tables summarize the performance of a palladium catalyst system using the structurally analogous ligand, diphenyl-2-pyridylphosphine (DPPPy), in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. This data is presented to provide a reasonable expectation of the yields achievable with this compound under similar conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Pd/DPPPy Catalyst System

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| 3 | Bromobenzene | Biphenyl | 90 |

| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 88 |

| 5 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 |

| 6 | 2-Bromotoluene | 2-Methylbiphenyl | 82 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), DPPPy (4 mol%), K₂CO₃ (2.0 mmol), in a 1:1 mixture of isopropanol (B130326)/H₂O at 80 °C.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a Pd/DPPPy Catalyst System

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 85 |

| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 81 |

| 3 | Chlorobenzene | Biphenyl | 78 |

| 4 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 75 |

| 5 | 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 72 |

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (1.5 mol%), DPPPy (6 mol%), K₃PO₄ (2.0 mmol), in dioxane at 100 °C.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound ligand

-

Aryl bromide

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Isopropanol

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Standard laboratory glassware, including a round-bottom flask or Schlenk tube

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 1:1 mixture of isopropanol and water (5 mL) via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound ligand

-

Aryl chloride

-

Arylboronic acid

-

Potassium phosphate (B84403) (K₃PO₄)

-

Anhydrous dioxane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Standard laboratory glassware, including a Schlenk tube

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), this compound (0.06 mmol, 6 mol%), the aryl chloride (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Reactions Involving 2-(2-(Diphenylphosphino)ethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for synthetic reactions utilizing the versatile bidentate phosphine (B1218219) ligand, 2-(2-(diphenylphosphino)ethyl)pyridine. This ligand, featuring both a soft phosphorus and a hard nitrogen donor atom, forms stable complexes with various transition metals, enabling a range of catalytic transformations. The following sections detail its application in nickel-catalyzed polymerization and provide a general framework for its use in palladium-catalyzed cross-coupling reactions.

Section 1: Nickel-Catalyzed Polymerization of 1,3-Butadiene (B125203)

The nickel(II) complex of this compound serves as an effective catalyst for the polymerization of 1,3-butadiene. In conjunction with a methylaluminoxane (B55162) (MAO) cocatalyst, it exhibits high activity and stereoselectivity, primarily yielding polybutadiene (B167195) with a high cis-1,4 content.

Experimental Protocols

1.1 Synthesis of [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] Catalyst

This protocol details the synthesis of the nickel catalyst precursor.[1]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound

-

Degassed ethanol

-

Diethyl ether

Procedure:

-

In a reaction vessel, dissolve NiCl₂·6H₂O (204 mg, 0.86 mmol) in 10 mL of degassed ethanol.

-

To this solution, add this compound (250 mg, 0.86 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether.

-

Dry the solid under vacuum to yield the [NiCl₂(k²-N,P-2-(2-(diphenylphosphino)ethyl)pyridine)] complex.

1.2 Polymerization of 1,3-Butadiene

This protocol outlines the procedure for the polymerization of 1,3-butadiene using the prepared nickel catalyst and MAO cocatalyst.